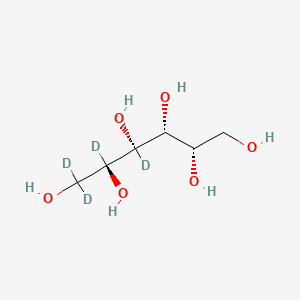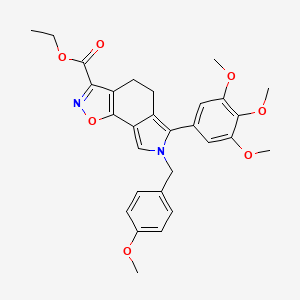
Kinetin triphosphate (tetrasodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kinetin triphosphate (tetrasodium) is a synthetic compound that acts as an analogue of adenosine triphosphate (ATP). It is known for its ability to regulate or enhance kinase function with higher catalytic efficiency than its endogenous substrate, ATP . This compound is primarily used in scientific research, particularly in studies related to kinase activity and neurodegenerative diseases such as Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
Kinetin triphosphate (tetrasodium) is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of kinetin, a type of cytokinin, to form kinetin monophosphate, which is then further phosphorylated to produce kinetin diphosphate and finally kinetin triphosphate. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .
Industrial Production Methods
Industrial production of kinetin triphosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the kinetin molecule.
Hydrolysis: The breakdown of kinetin triphosphate into kinetin diphosphate and kinetin monophosphate in the presence of water.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .
Major Products Formed
The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .
科学研究应用
Kinetin triphosphate (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and kinase activity.
Biology: Investigated for its role in cell signaling and regulation of cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .
相似化合物的比较
Kinetin triphosphate (tetrasodium) is unique compared to other ATP analogues due to its higher catalytic efficiency and specificity for certain kinases. Similar compounds include:
Adenosine triphosphate (ATP): The natural substrate for kinases, but with lower catalytic efficiency compared to kinetin triphosphate (tetrasodium).
Kinetin monophosphate: A precursor in the synthesis of kinetin triphosphate, with limited kinase activity.
Kinetin diphosphate: An intermediate in the synthesis of kinetin triphosphate, with moderate kinase activity.
Kinetin triphosphate (tetrasodium) stands out due to its enhanced ability to regulate kinase function, making it a valuable tool in biochemical and medical research .
属性
分子式 |
C15H16N5Na4O14P3 |
|---|---|
分子量 |
675.19 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1 |
InChI 键 |
SWPBJWNSUIIVHA-JRWACYQTSA-J |
手性 SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


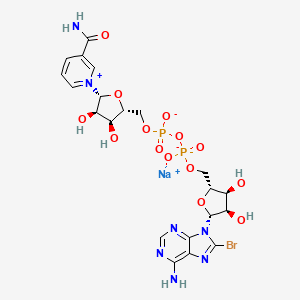


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
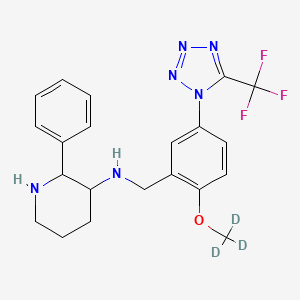
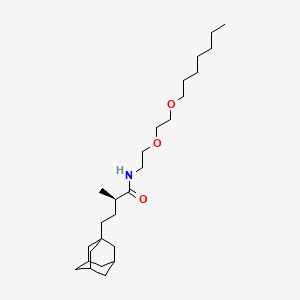
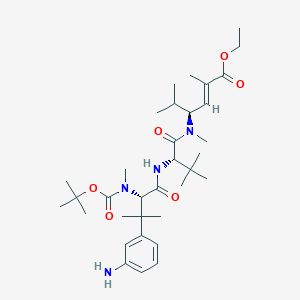
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
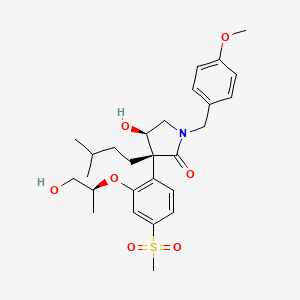

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
